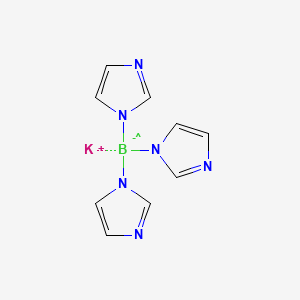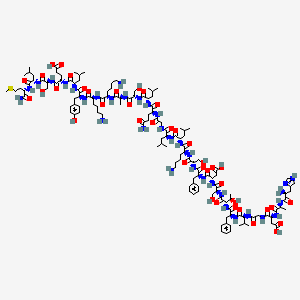
CZC 54252 hydrochloride
Vue d'ensemble
Description
CZC 54252 hydrochloride is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) with IC50 values of 1.28 nM and 1.85 nM for wild-type and G2019S mutant forms of LRRK2 respectively . It attenuates neuronal injury induced by LRRK2-G2019S mutant activity in primary human neurons .
Molecular Structure Analysis
The molecular formula of this compound is C22H26Cl2N6O4S . The molecular weight is 541.46 .Physical And Chemical Properties Analysis
This compound appears as a yellow solid . It is soluble in DMSO .Applications De Recherche Scientifique
CZC 54252 hydrochloride has been investigated for its potential use as a research tool in biochemistry and physiology. In vivo studies have shown that this compound can be used to study the effects of anticonvulsants on the central nervous system. In vitro studies have demonstrated that this compound can be used to study the effects of antinociceptive and anti-inflammatory agents on cell cultures.
Mécanisme D'action
Target of Action
CZC 54252 hydrochloride is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) . The IC50 values are 1.28 nM and 1.85 nM for wild-type and G2019S mutant forms of LRRK2, respectively . LRRK2 is a protein that plays a significant role in both neuronal and non-neuronal cells and is implicated in several diseases including Parkinson’s disease.
Mode of Action
This compound interacts with its target, LRRK2, by inhibiting its kinase activity. This inhibition is achieved through the compound’s ability to bind to the ATP-binding pocket of LRRK2, thereby preventing the transfer of phosphate groups to its substrates .
Biochemical Pathways
By inhibiting LRRK2, this compound may impact these pathways .
Pharmacokinetics
The compound is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies
Result of Action
This compound has been shown to attenuate neuronal injury induced by the G2019S LRRK2 mutant activity in primary human neurons . This suggests that the compound may have neuroprotective effects, particularly in the context of diseases like Parkinson’s where LRRK2 is implicated.
Activité Biologique
CZC 54252 hydrochloride has been shown to possess anticonvulsant, antinociceptive, and anti-inflammatory activity. In animal models, this compound has been shown to reduce seizures and pain, as well as reduce inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have yet to be fully elucidated. However, it is believed to act on the central nervous system by binding to voltage-gated sodium channels and inhibiting the influx of sodium ions. This inhibition is thought to reduce the excitability of neurons, leading to anticonvulsant, antinociceptive, and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CZC 54252 hydrochloride in laboratory experiments include its relatively simple synthesis method, its availability in various forms (e.g. powder, solution), and its anticonvulsant, antinociceptive, and anti-inflammatory activities. The limitations of using this compound in laboratory experiments include its lack of specificity for certain targets, its lack of long-term stability, and its potential for toxicity.
Orientations Futures
The future directions for CZC 54252 hydrochloride research include further investigation of its mechanism of action, its potential therapeutic applications, and its potential use as a research tool in biochemistry and physiology. Additional research is also needed to explore the potential toxic effects of this compound and to develop improved synthesis methods. Finally, further research is needed to explore the potential of this compound as a drug delivery system.
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O4S.ClH/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31;/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCBHUPLQMUKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[6-(2-carboxy-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate](/img/structure/B3179296.png)

![[4-(4-Chloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine](/img/structure/B3179306.png)